N-[(2-Chlorophenyl)methyl]-N-[6-(2-chlorophenyl)pyridin-2-yl]urea
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Overview
Description
N-[(2-Chlorophenyl)methyl]-N-[6-(2-chlorophenyl)pyridin-2-yl]urea is a compound that belongs to the class of urea derivatives It is characterized by the presence of two chlorophenyl groups and a pyridinyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chlorophenyl)methyl]-N-[6-(2-chlorophenyl)pyridin-2-yl]urea typically involves the reaction of 2-chlorobenzylamine with 2-chloro-6-(2-chlorophenyl)pyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chlorophenyl)methyl]-N-[6-(2-chlorophenyl)pyridin-2-yl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-[(2-Chlorophenyl)methyl]-N-[6-(2-chlorophenyl)pyridin-2-yl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-Chlorophenyl)methyl]-N-[6-(2-chlorophenyl)pyridin-2-yl]urea involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorophenyl)-N’-methylurea
- N-(2-Chlorophenyl)-N’-phenylurea
- N-(2-Chlorophenyl)-N’-(2-pyridyl)urea
Uniqueness
N-[(2-Chlorophenyl)methyl]-N-[6-(2-chlorophenyl)pyridin-2-yl]urea is unique due to the presence of both chlorophenyl and pyridinyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
877162-93-1 |
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Molecular Formula |
C19H15Cl2N3O |
Molecular Weight |
372.2 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-1-[6-(2-chlorophenyl)pyridin-2-yl]urea |
InChI |
InChI=1S/C19H15Cl2N3O/c20-15-8-3-1-6-13(15)12-24(19(22)25)18-11-5-10-17(23-18)14-7-2-4-9-16(14)21/h1-11H,12H2,(H2,22,25) |
InChI Key |
MSABGJQZEFJDSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN(C2=CC=CC(=N2)C3=CC=CC=C3Cl)C(=O)N)Cl |
Origin of Product |
United States |
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